molecular formula C17H20N2O B146498 Remacemide CAS No. 135252-01-6

Remacemide

Cat. No. B146498
M. Wt: 268.35 g/mol
InChI Key: YSGASDXSLKIKOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Remacemide is C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .


Chemical Reactions Analysis

Remacemide is a moderate inhibitor of the sodium channel and a weak uncompetitive NMDA receptor antagonist . It has IC50 values of 68 μM for MK-801 binding and 76 μM for NMDA currents .


Physical And Chemical Properties Analysis

Remacemide has a molecular formula of C17H20N2O, an average mass of 268.36, and a monoisotopic mass of 268.157563272 .

Scientific Research Applications

Huntington's Disease Research

Remacemide hydrochloride, an N-methyl-D-aspartate (NMDA) glutamate receptor ion-channel blocker, was evaluated for tolerability in patients with Huntington's disease. It showed a trend toward improvement in chorea symptoms at a dosage of 200 mg/day, indicating its potential for extended investigation in this context (Kieburtz et al., 1996).

Neurodevelopmental Effects

Chronic exposure to remacemide was studied in young rhesus monkeys to assess its effects on learning and motivation. The study found that high doses of remacemide (50 mg/kg/day) impaired learning, suggesting specific cognitive impairments independent of motoric abilities (Popke et al., 2001).

Parkinson's Disease Research

In a study exploring remacemide hydrochloride as a treatment for Parkinson's disease, it was found to be well tolerated and showed trends toward improvement in motor symptoms. This suggests its potential as an adjunct to dopaminergic therapy in patients with Parkinson's disease and motor fluctuations (Shoulson et al., 2001).

Epilepsy Treatment

Remacemide hydrochloride was tested as an antiepileptic drug (AED) in a study involving patients with refractory epilepsy. It aimed to offset the pharmacokinetic interaction between remacemide and carbamazepine, a concurrent drug (Mawer et al., 1999).

Neuroprotective Effects

A study on the neuroprotective effects of remacemide during coronary artery bypass surgery demonstrated statistically significant improvement in cerebral outcomes, supporting the hypothesis that drugs targeting excitotoxic mechanisms can be effective in humans (Arrowsmith et al., 1998).

Generalized Epilepsy Models

The antiepileptic effects of remacemide were assessed in two models of genetically determined generalized epilepsy. It showed efficacy in reducing the expression of spike-and-wave discharges and convulsive seizures, supporting its effects on both tonic/clonic and absence seizures (Nehlig & Boehrer, 2003).

Safety And Hazards

Remacemide has been found to cause dizziness and nausea . The median toxic dose of Remacemide for neural impairment tests in mice is 5.6 mg/kg . Its estimated median lethal dose is about 927.3 mg/kg in mice .

Future Directions

Given the modest effect on seizure frequency and significant withdrawal rate, it is unlikely that Remacemide will be further developed as an antiepileptic drug . Although no such statement has been made about Remacemide’s potential for treating stroke, Huntington’s, or Parkinson’s, Remacemide is no longer being developed for these conditions .

properties

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048250, DTXSID601030460
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remacemide

CAS RN

128298-28-2, 118754-12-4, 118754-14-6
Record name Remacemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128298-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remacemide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,070
Citations
SC Schachter, D Tarsy - Expert opinion on investigational drugs, 2000 - Taylor & Francis
Remacemide (RMC) is a non-competitive, low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist that does not cause the behavioural and neuropathological side effects seen …
Number of citations: 28 www.tandfonline.com
AG Dyker, KR Lees - Stroke, 1999 - Am Heart Assoc
Background and Purpose—Remacemide hydrochloride and its principal … Remacemide hydrochloride has demonstrated … of ascending doses of remacemide hydrochloride in patients …
Number of citations: 49 www.ahajournals.org
G Sobieszek, B Piskorska, SJ Czuczwar - Pol. J. Pharmacol, 2003 - researchgate.net
… on remacemide, a novel AED, which is suggested for the treatment of epilepsy. Remacemide … Remacemide holds promise to serve as neuroprotectant not only in seizures but perhaps in …
Number of citations: 20 www.researchgate.net
Huntington Study Group - Neurology, 2001 - AAN Enterprises
… with coenzyme Q 10 or remacemide hydrochloride slows the … 300 mg twice daily, remacemide hydrochloride 200 mg three … , and dizziness with remacemide and increased frequency of …
Number of citations: 495 n.neurology.org
JP Leach, AG Marson, JL Hutton… - Cochrane Database …, 1996 - cochranelibrary.com
… In addition, we contacted AstraZeneca (makers of remacemide) and colleagues in the field … for 800 mg to 1200 mg remacemide per day. Remacemide was more likely to be withdrawn …
Number of citations: 21 www.cochranelibrary.com
K Kieburtz, A Feigin, M McDermott… - … : official journal of the …, 1996 - Wiley Online Library
… remacemide 200 mg/ day. Based on the tolerability and safety demonstrated during this short-term trial, remacemide … the safety and tolerability of remacemide in patients with HD. …
GC Palmer, JB Hutchison - Excitatory Amino Acids, 1997 - Elsevier
… Remacemide hydrochloride and ARL12495AA inhibit … remacemide hydrochloride alone is active against kainic acid-induced seizures. Neuronal protective properties of remacemide …
Number of citations: 19 www.sciencedirect.com
JT Greenamyre, RV Eller, Z Zhang, A Ovadia… - Annals of …, 1994 - Wiley Online Library
… The lowest dose of remacemide hydrochloride (5 mgikg) shown to potentiate levodopa is … with remacemide hydrochloride in the present study. Instead, remacemide hydrochloride …
Number of citations: 194 onlinelibrary.wiley.com
Parkinson Study Group - Neurology, 2000 - AAN Enterprises
… parallel-group, dose-ranging study of remacemide in patients with early PD who were not yet … of remacemide. Two hundred patients were randomized to receive either remacemide 150 …
Number of citations: 44 n.neurology.org
RJ Ferrante, OA Andreassen, A Dedeoglu… - Journal of …, 2002 - Soc Neuroscience
… antagonist remacemide. We found that oral administration of either coenzyme Q 10 or remacemide … The combined treatment, using coenzyme Q 10 and remacemide together, was more …
Number of citations: 471 www.jneurosci.org

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